2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-7-3-4-8(13-7)6-11(2)9(12)5-10/h3-4H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBLCAAYFDBWMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226203 | |
| Record name | Acetamide, 2-chloro-N-methyl-N-((5-methyl-2-furanyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75228-74-9 | |
| Record name | Acetamide, 2-chloro-N-methyl-N-((5-methyl-2-furanyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075228749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, 2-chloro-N-methyl-N-((5-methyl-2-furanyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Nucleophilic Substitution via Chloroacetyl Chloride
The most widely reported method involves reacting N-methyl-N-[(5-methylfuran-2-yl)methyl]amine with chloroacetyl chloride under controlled conditions. This two-step process begins with the synthesis of the amine intermediate:
Step 1: Preparation of N-Methyl-N-[(5-Methylfuran-2-yl)Methyl]Amine
Methylamine reacts with 5-methylfurfuryl chloride in the presence of a base (e.g., triethylamine) to form the secondary amine. The reaction is typically conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions.
Step 2: Acylation with Chloroacetyl Chloride
The amine intermediate is treated with chloroacetyl chloride in a 1:1 molar ratio. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance reactivity, yielding the target compound after 12–24 hours at room temperature.
Key Reaction Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 20–25°C | >85% yield |
| Solvent | Dichloromethane | Prevents hydrolysis |
| Catalyst | DMAP (5 mol%) | Accelerates acylation |
One-Pot Synthesis Using ZnCl₂ Catalysis
Recent advances leverage ZnCl₂ as a dual Lewis and Brønsted acid catalyst, enabling a one-pot synthesis from 5-methylfurfuryl alcohol and methylamine. This method eliminates the need for isolating intermediates:
- Furan Activation : ZnCl₂ coordinates with the hydroxyl group of 5-methylfurfuryl alcohol, facilitating its conversion to a reactive electrophile.
- Amine Alkylation : Methylamine undergoes nucleophilic attack on the activated furan derivative.
- Chloroacetylation : In situ addition of chloroacetic anhydride completes the synthesis.
This approach achieves 78% yield at 100°C over 6 hours, with ZnCl₂ loading critical for suppressing polymerization side reactions.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Large-scale manufacturing employs continuous flow reactors to enhance heat and mass transfer. Key advantages include:
- Precision Temperature Control : Maintains exothermic reactions at ≤50°C, avoiding thermal degradation.
- Reduced Solvent Use : Supercritical CO₂ as a co-solvent decreases environmental impact.
Process Optimization Data:
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield | 72% | 89% |
| Reaction Time | 24 hours | 4 hours |
| Energy Consumption | 15 kWh/kg | 8 kWh/kg |
Purification and Characterization
Challenges and Mitigation Strategies
Hydrolytic Instability
The chloroacetamide group undergoes hydrolysis in aqueous media. Industrial processes address this by:
Emerging Methodologies
Enzymatic Acetylation
Pilot studies demonstrate lipase-mediated acylation at 37°C, achieving 65% yield with enhanced stereoselectivity. This green chemistry approach reduces heavy metal catalyst use.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 80°C) shortens reaction times to 30 minutes while maintaining 82% yield, offering energy-efficient scaling potential.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The furan ring can undergo oxidation to form corresponding furanones.
Reduction Reactions: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted acetamides, furanones, and reduced amines or alcohols .
Scientific Research Applications
Scientific Research Applications
2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide is utilized in scientific research for pharmaceutical development, organic synthesis, and biological studies. It is also used in industrial applications for the production of specialty chemicals and materials.
Pharmaceutical Development
This compound serves as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis
It acts as a building block for synthesizing complex organic molecules.
Biological Studies
The compound is employed in studies related to enzyme inhibition and receptor binding. In vitro assays have shown that it can significantly inhibit enzyme activity related to inflammation pathways, suggesting potential anti-inflammatory properties. Binding studies have also indicated that this compound interacts with various receptors, highlighting its potential as a lead compound in drug development for specific diseases.
Potential in Medicinal Chemistry and Drug Development
2-Chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide has potential applications in medicinal chemistry and drug development. Its structural components suggest it could serve as a lead compound for developing new therapeutics targeting microbial infections or cancer. Additionally, it may find use in proteomics research due to its ability to modify proteins through acylation reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Chloroacetamides
Chloroacetamides are characterized by their diverse substituents, which dictate their chemical behavior and applications. Below is a comparative analysis of key analogs:
Key Observations :
- Herbicidal vs.
- Electronic Effects : The nitro group in 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide increases molecular polarity and stability compared to the target compound’s furan ring, which may enhance π-π interactions .
- Solubility : The hydroxypentyl derivative () exhibits higher aqueous solubility due to its hydroxyl group, whereas the trifluoroethyl analog () is likely more lipophilic .
Structural and Crystallographic Insights
- Dihedral Angles: In analogs like N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide (), dihedral angles between aromatic rings range from 78.32–84.70°, influencing crystal packing and intermolecular interactions . The target compound’s furan ring may adopt a similar non-planar conformation, affecting its solid-state properties.
- Hydrogen Bonding : Intramolecular N–H⋯O and intermolecular O–H⋯O bonds are common in acetamides (), which stabilize crystal structures and may correlate with bioavailability .
Biological Activity
2-Chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₂ClNO₂
- Molar Mass : 189.65 g/mol
- SMILES : CC1=CC=C(O1)CN(C)C(=O)CCl
- InChI : InChI=1S/C9H12ClNO2/c1-7-3-4-8(13-7)6-11(2)9(12)5-10/h3-4H,5-6H2,1-2H3
Biological Activity
The biological activity of 2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide can be categorized into various mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various biochemical pathways. This inhibition can lead to altered metabolic processes within cells.
- DNA/RNA Interaction : It may interfere with the replication and transcription processes of genetic material, potentially impacting cell division and function.
- Signaling Pathway Modulation : The compound can affect cellular signaling pathways that regulate cell growth, differentiation, and apoptosis, which are vital for maintaining cellular homeostasis.
Case Studies and Experimental Data
Several studies have investigated the biological effects of this compound:
-
Enzyme Inhibition Studies :
- In vitro assays indicated that 2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide significantly inhibited enzyme activity related to inflammation pathways, demonstrating potential anti-inflammatory properties.
-
Receptor Binding Affinity :
- Binding studies have shown that this compound interacts with various receptors, suggesting its potential as a lead compound in drug development targeting specific diseases.
Comparative Analysis Table
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 2-Chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide | Enzyme inhibition, receptor binding | Modulates signaling pathways |
| 2-Chloroacetamido derivatives | Antiallergic, anti-inflammatory | Interferes with immune response |
| N-(5-Methylfuran-2-yl)acetamide | Antimicrobial | Affects bacterial cell wall synthesis |
Pharmacological Potential
The pharmacological potential of 2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide is underscored by its structural characteristics which resemble known pharmacophores. Compounds with similar structures often exhibit:
- Anti-inflammatory Effects : The ability to modulate inflammatory responses makes it a candidate for treating conditions such as arthritis or other inflammatory diseases.
- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial activity against certain pathogens.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide?
Methodological Answer:
The synthesis of chloroacetamide derivatives typically involves solvent-free condensation reactions under catalytic conditions. For example, a related acetamide synthesis (e.g., N-(4-chloro-2-nitrophenyl) derivatives) uses a mixture of aldehydes, acetamide, and β-naphthol with phenylboronic acid as a catalyst, heated at 393 K for 7 hours . Reaction progress is monitored via TLC, and purification involves ethanol recrystallization. Key steps include:
- Catalyst selection : Boronic acids or triethylamine for amide bond formation .
- Workup : Post-reaction ethanol addition to precipitate solids, followed by filtration and drying .
- Characterization : IR and NMR to confirm C=O (1650–1700 cm⁻¹) and NH (3200–3400 cm⁻¹) stretches, alongside methyl/methylene proton signals (δ 2.1–3.5 ppm) .
Advanced: How can structural contradictions in crystallographic data for chloroacetamide derivatives be resolved?
Methodological Answer:
Discrepancies in dihedral angles or hydrogen-bonding patterns can arise from substituent effects or polymorphism. For example:
- Dihedral angle analysis : In N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide analogs, dihedral angles between aromatic rings vary (78.32°–84.70°) due to steric or electronic effects of substituents (e.g., nitro vs. methyl groups) .
- Hydrogen-bonding networks : Intramolecular N–H⋯O and intermolecular O–H⋯O bonds stabilize crystal packing. Contradictions in reported bond lengths (e.g., 1.85–2.10 Å for N–H⋯O) may arise from temperature-dependent conformational changes .
- Validation tools : Use Cambridge Structural Database (CSD) surveys to compare geometric parameters and Hirshfeld surface analysis to quantify intermolecular interactions .
Basic: What spectroscopic techniques are critical for characterizing chloroacetamide derivatives?
Methodological Answer:
- IR spectroscopy : Identifies key functional groups:
- C=O stretch: 1650–1700 cm⁻¹ (amide I band).
- N–H bend: 1550–1600 cm⁻¹ (amide II band) .
- NMR spectroscopy :
- ¹H NMR : Methyl groups on furan (δ 2.2–2.4 ppm), CH₂Cl (δ 3.8–4.2 ppm), and N–CH₃ (δ 2.9–3.1 ppm).
- ¹³C NMR : Carbonyl (δ 165–170 ppm), chlorinated CH₂ (δ 40–45 ppm) .
- X-ray crystallography : Resolves bond lengths (e.g., C–Cl: 1.74–1.79 Å) and torsion angles for conformational analysis .
Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?
Methodological Answer:
Byproduct formation (e.g., dichlorinated analogs or dimerization products) is influenced by:
- Temperature control : Lower temperatures (e.g., 273–298 K) reduce side reactions like over-chlorination .
- Stoichiometry : Excess chloroacetyl chloride (1.2–1.5 eq.) ensures complete amidation while minimizing unreacted intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of acetamide intermediates, whereas ethanol/water mixtures aid in selective crystallization .
- Monitoring : Real-time LC-MS or GC-MS detects intermediates (e.g., 2,2,2-trichloroethane byproducts) for timely adjustments .
Advanced: What strategies are used to evaluate the biological activity of chloroacetamide derivatives?
Methodological Answer:
- In vitro assays :
- In vivo models :
- Hypoglycemic activity : Administer derivatives to Alloxan-induced diabetic mice; monitor blood glucose levels and conduct histopathology on liver/kidney tissues .
- Dose-response studies : Use logarithmic dosing (1–100 mg/kg) to establish therapeutic windows and LD₅₀ .
- Data interpretation : Statistical analysis (ANOVA) identifies significant activity, while QSAR models correlate substituent effects (e.g., nitro groups) with bioactivity .
Basic: How are safety protocols implemented for handling chloroacetamide derivatives?
Methodological Answer:
- PPE : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods when handling volatile intermediates (e.g., chloroacetyl chloride) .
- Waste disposal : Chlorinated byproducts are neutralized with 10% NaOH before disposal in designated containers .
- Emergency protocols : Immediate rinsing with water for spills and antidote access (e.g., atropine for acetylcholinesterase inhibitors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
